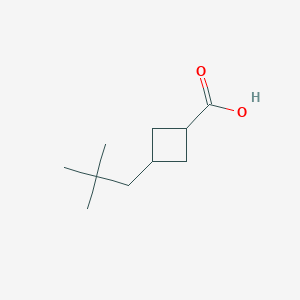

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate is a chemical compound that is widely used in scientific research applications. This compound is also known as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs).

Scientific Research Applications

Metabolic Pathway Studies

Studies on related compounds such as CP-533,536, a prostaglandin E2 agonist, have been conducted to support drug development programs, investigating in vitro metabolism in human liver microsomes and major cytochrome P450 isoforms. These studies reveal insights into the metabolic pathways and potential drug interactions, crucial for understanding the pharmacokinetics and safety profile of new therapeutic agents C. Prakash, Weiwei Wang, T. O’Connell, & Kim A. Johnson, 2008.

Synthesis and Characterization of Novel Compounds

Research on the synthesis and structural characterization of pyrrolidin-2-one derivatives provides foundational knowledge for developing new pharmaceuticals. For example, the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate highlights the methodologies for creating all-cis trisubstituted pyrrolidin-2-ones, contributing to the field of asymmetric synthesis and drug design H. Weber, P. Ettmayer, M. Hübner, & H. Gstach, 1995.

Enzymatic Studies

Investigations into the enzymatic C-demethylation of compounds such as LC15-0133, a dipeptidyl peptidase-4 inhibitor, in rat liver microsomes highlight the metabolic transformations these compounds undergo. Understanding these enzymatic processes is vital for drug metabolism and toxicology assessments H. Yoo, Hye J. Chung, Jaeick Lee, Chang-Seok Lee, Min‐Jung Kang, & Dong-hyun Kim, 2008.

Catalysis and Synthetic Applications

Research into palladium-catalyzed coupling reactions with arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates demonstrates the utility of tert-butyl and pyrrolidine derivatives in synthetic organic chemistry. These studies contribute to developing new synthetic routes and methodologies for constructing complex organic molecules D. Wustrow & L. Wise, 1991.

properties

IUPAC Name |

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO5/c1-15(2,3)21-14(18)16-9-12(8-11(16)10-17)20-13-6-4-5-7-19-13/h11-13,17H,4-10H2,1-3H3/t11-,12+,13?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZWYUOEMXVOCI-LAGVYOHYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)OC2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)OC2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2718254.png)

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)

![3-methyl-1-phenyl-N-(p-tolylcarbamothioyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2718275.png)